molecular formula C10H17NO B13014040 N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide CAS No. 1886967-01-6

N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide

Cat. No.: B13014040
CAS No.: 1886967-01-6
M. Wt: 167.25 g/mol
InChI Key: IYQZPTJAKJNEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(propan-2-yl)bicyclo[111]pentan-1-yl]acetamide is a chemical compound with the molecular formula C10H17NO It is characterized by a bicyclo[111]pentane core, which is a highly strained and rigid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Scientific Research Applications

N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its rigid and strained structure. The pathways involved may include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide is unique due to its specific substitution pattern on the bicyclo[1.1.1]pentane core. This substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1886967-01-6

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetamide

InChI

InChI=1S/C10H17NO/c1-7(2)9-4-10(5-9,6-9)11-8(3)12/h7H,4-6H2,1-3H3,(H,11,12)

InChI Key

IYQZPTJAKJNEPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC(C1)(C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.